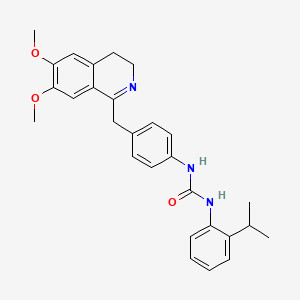

![molecular formula C15H16N8O B2428079 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide CAS No. 2034522-62-6](/img/structure/B2428079.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

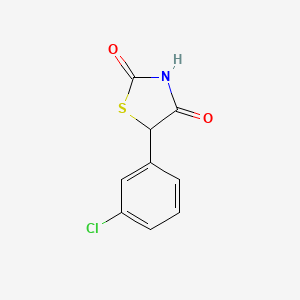

This compound is a type of heterocycle obtained through various synthetic routes . It’s part of a set of heterocycles that include pyrazines and pyridazines fused to 1,2,3-triazoles . The compound has a molecular weight of 135.13 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrogen atom occupying a position at the ring fusion . Unfortunately, the specific molecular structure analysis for this compound isn’t available in the retrieved papers.Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 135.13 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

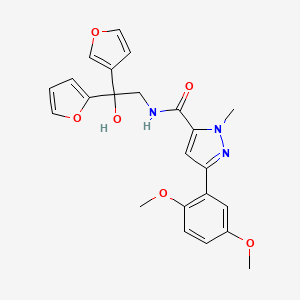

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide belongs to a class of compounds with diverse applications in scientific research, primarily due to its heterocyclic core, which is a common scaffold in drug discovery. This compound is related to various research areas, including the synthesis of substituted pyrazoles and their potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates, demonstrating inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard in cancer therapy, and also showing antimicrobial activity (S. Riyadh, 2011).

Antimicrobial Evaluation of Derivatives

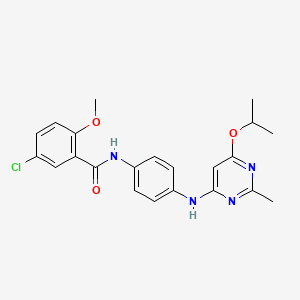

In another study, thienopyrimidine derivatives exhibited pronounced antimicrobial activity. These compounds were synthesized by reacting heteroaromatic o-aminonitrile with various reagents, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. This showcases the potential of such heterocyclic compounds in developing new antimicrobials (M. Bhuiyan et al., 2006).

Cardiovascular and Antihypertensive Properties

Furthermore, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, revealing significant coronary vasodilating and antihypertensive activities. Among these compounds, one was identified as a promising cardiovascular agent, displaying more potent coronary vasodilating activity than known drugs, highlighting the therapeutic potential of triazolo-pyridazine derivatives in cardiovascular diseases (Y. Sato et al., 1980).

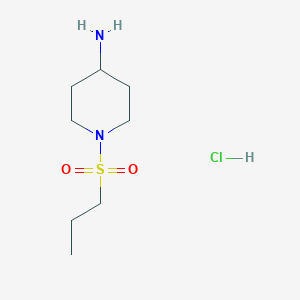

Insecticidal Activity Against Cotton Leafworm

The utility of these compounds extends to agricultural applications as well, where novel bioactive sulfonamide thiazole derivatives, anticipated to possess insecticidal activity against the cotton leafworm, were synthesized. These compounds, incorporating the triazolo[1,5-a]pyrimidine and related heterocycles, demonstrated potent toxic effects, offering a new avenue for pest control strategies (Nanees N. Soliman et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

5-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O/c1-10-6-17-12(7-16-10)15(24)19-11-4-5-22(8-11)14-3-2-13-20-18-9-23(13)21-14/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPLCNVMWGEWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)

![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)